molecular formula C20H25Cl2F3N2O2 B1652521 (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride CAS No. 145877-52-7

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride

Cat. No.: B1652521
CAS No.: 145877-52-7
M. Wt: 453.3
InChI Key: AVTRGAPFNJEOTQ-FFUVTKDNSA-N
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Description

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is a small molecule developed by Pfizer. It is a high-affinity antagonist of the neurokinin 1 (NK1) receptor, which is involved in various physiological processes, including the regulation of mood, pain, and emesis (vomiting). This compound has been investigated for its potential therapeutic applications in treating depression, emesis, and inflammatory diseases such as asthma and irritable bowel syndrome .

Mechanism of Action

Target of Action

CP-122721 dihydrochloride is a potent and selective non-peptide neurokinin 1 (NK1) antagonist . The primary target of CP-122721 dihydrochloride is the human NK1 receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, and it plays a crucial role in mediating pain perception, stress, and emotional behavior.

Mode of Action

CP-122721 dihydrochloride interacts with high affinity at the human NK1 receptor expressed in IM-9 cells . By binding to the NK1 receptor, CP-122721 dihydrochloride inhibits the action of substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator. This inhibition can lead to various physiological changes, depending on the specific context and location of the NK1 receptors.

Pharmacokinetics

One study suggests that the average half-life of cp-122721 was 67 hours for extensive metabolizers and 450 hours for poor metabolizers . More research is needed to fully understand the ADME properties of CP-122721 dihydrochloride and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of CP-122721 dihydrochloride’s action are largely dependent on its inhibition of the NK1 receptor. By blocking the action of substance P at the NK1 receptor, CP-122721 dihydrochloride can modulate various physiological responses, including pain perception, stress response, and inflammation .

Preparation Methods

The synthesis of (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride involves several steps, starting with the preparation of the core phenylpiperidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying NK1 receptor antagonists and their interactions.

    Biology: The compound is used to investigate the role of NK1 receptors in physiological processes, including pain perception and immune response.

    Medicine: (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride has shown promise in treating conditions such as depression, emesis, and inflammatory diseases. .

    Industry: The compound is used in the development of new therapeutic agents targeting NK1 receptors

Comparison with Similar Compounds

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is part of a class of compounds known as phenylpiperidines. Similar compounds include:

Compared to these compounds, this compound is unique in its specific binding affinity and pharmacokinetic properties, making it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2.2ClH/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRGAPFNJEOTQ-FFUVTKDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145877-52-7
Record name CP-122721 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145877527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-122721 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225C5779IV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
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(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
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(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
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(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Reactant of Route 5
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Reactant of Route 6
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride

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